N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Description
N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran and quinoline
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-7-16-10(2-4-17(22)21-16)6-14(15)18(23)20-13-3-1-11-8-24-9-12(11)5-13/h1,3,5-7H,2,4,8-9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKHADHCKMCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)NC3=CC4=C(COC4)C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and quinoline intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism by which N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(2,2,2-trifluoroethylamino)ethyl)benzamide: Known for its use as a systemic insecticide and acaricide.
N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: Investigated for its antiarrhythmic activity.
N-alkyl 2-(2-oxo-2-aryl ethyl)amino benzamide derivatives: Important in various chemical and pharmacological applications.
Uniqueness
N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide stands out due to its unique combination of benzofuran and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
